N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the reaction of 2-amino-1,3-thiazole with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thiophene-2-yl-ethylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
Thiophene-2-carboxamide: A related compound with a thiophene ring and an amide group.
N-(2-thiazolyl)acetamide: Another thiazole-based compound with comparable properties.
Uniqueness
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide is unique due to its combination of a thiazole ring, a thiophene ring, and an acetamide group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-7(15)13-5-4-8-2-3-10(17-8)9-6-16-11(12)14-9/h2-3,6H,4-5H2,1H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOZQUWYZPMLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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